tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Overview
Description
Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is a chemical compound with the molecular formula C11H16BrN3O2 and a molecular weight of 302.17 g/mol . It is a brominated derivative of pyrazolo[4,3-c]pyridine, which is a heterocyclic aromatic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common synthetic route is the bromination of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate . The reaction conditions for bromination usually require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : Converting the bromine atom to a more oxidized state.
Reduction: : Reducing the bromine atom to a lower oxidation state.
Substitution: : Replacing the bromine atom with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: : Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alkyl halides .
Major Products Formed
The major products formed from these reactions include:
Oxidation: : Bromine can be converted to bromate or bromide ions.
Reduction: : Bromine can be reduced to hydrogen bromide (HBr) or elemental bromine (Br2).
Substitution: : The bromine atom can be replaced by other functional groups, leading to a variety of substituted pyrazolo[4,3-c]pyridines.
Scientific Research Applications
Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is used in various scientific research applications, including:
Chemistry: : As an intermediate in the synthesis of more complex organic compounds.
Biology: : Studying the biological activity of pyrazolo[4,3-c]pyridine derivatives in various biological systems.
Medicine: : Developing pharmaceuticals that target specific diseases or conditions.
Industry: : Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. The specific molecular targets and pathways would depend on the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: can be compared with other similar compounds, such as tert-butyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate and tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate . These compounds differ in the halogen atom present (bromine vs. iodine) and the degree of substitution on the pyrazolo[4,3-c]pyridine ring. The presence of different halogens can affect the reactivity and biological activity of these compounds.
Conclusion
This compound: is a versatile compound with applications in various fields of science and industry. Its synthesis, reactions, and applications make it an important intermediate in the development of new chemical entities and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 3-bromo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOZZZFCHFPLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114940 | |
Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936429-06-9 | |
Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1936429-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-bromo-1,4,6,7-tetrahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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